molecular formula C6H7BrN2O2S B15297996 2-Bromo-6-methylpyridine-3-sulfonamide

2-Bromo-6-methylpyridine-3-sulfonamide

Cat. No.: B15297996
M. Wt: 251.10 g/mol
InChI Key: NFFVUTCSQGQDQL-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyridine-3-sulfonamide is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a sulfonamide group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methylpyridine-3-sulfonamide typically involves the bromination of 6-methylpyridine followed by sulfonamide formation. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane to obtain 2-Bromo-6-methylpyridine . The sulfonamide group can then be introduced through a reaction with a suitable sulfonamide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and methyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methylpyridine-3-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

2-bromo-6-methylpyridine-3-sulfonamide

InChI

InChI=1S/C6H7BrN2O2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3,(H2,8,10,11)

InChI Key

NFFVUTCSQGQDQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)S(=O)(=O)N)Br

Origin of Product

United States

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